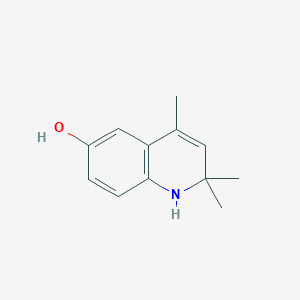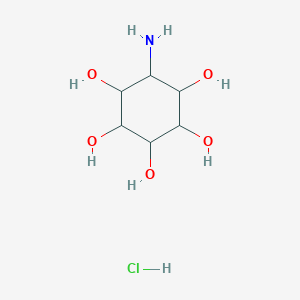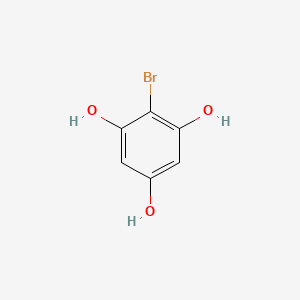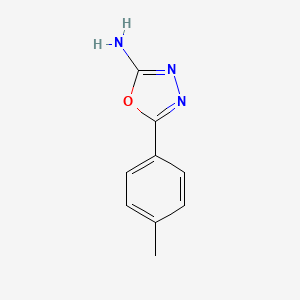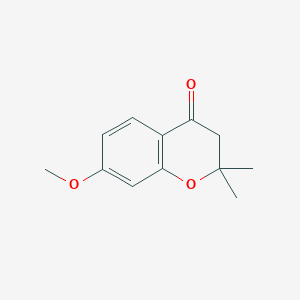
7-Methoxy-2,2-dimethylchroman-4-one
Übersicht
Beschreibung
7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C12H14O3 . It is also known by other names such as 2,2-DIMETHYL-7-METHOXY-4-CHROMANONE and 7-methoxy-2,2-dimethyl-3H-chromen-4-one .
Synthesis Analysis
The preparation of 7-Methoxy-2,2-dimethylchroman-4-one involves the effects of C-2 methyl groups on ring opening and alkylation of chroman-4-ones under basic conditions . Methylation in the presence of copper (I) bromide results in 3,3-dimethylation .Molecular Structure Analysis
The InChI code for 7-Methoxy-2,2-dimethylchroman-4-one is 1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 . The compound has a molecular weight of 206.24 g/mol .Chemical Reactions Analysis
The compound undergoes bromination which stabilizes the anion obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-opening . The action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues gives low yields of 4-chlorochromene-3-carbaldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 260 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Chromanone derivatives, including 7-Methoxy-2,2-dimethylchroman-4-one, have been studied for their potential anticancer properties. These compounds can act as tumor necrosis factor-α (TNF-α) inhibitors, which may play a role in controlling the growth of cancer cells .
Cosmetic Applications
These derivatives are also used in cosmetic preparations for the care and improvement of skin and hair texture. They can treat skin and hair-related defects such as inflammation, allergies, or aid in the wound healing process .
Antimicrobial and Antifungal Properties
The compound has shown antimicrobial and antifungal activities, making it a candidate for use in treatments against various infections .
NMR Spectroscopy Analysis
7-Methoxy-2,2-dimethylchroman-4-one derivatives have been analyzed using NMR spectroscopy to study substituent effects, which is crucial for understanding the chemical behavior of these compounds .
Synthesis of Diols
The compound has been used in chemical reactions to synthesize diols through lead tetra-acetate acetoxylation followed by metal hydride reduction .
Stabilization of Anions
In chemical synthesis, the bromination of this compound stabilizes the anion obtained on deprotonation, allowing for further alkylation without ring-opening .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXYXNEOUCMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345577 | |
| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-dimethylchroman-4-one | |
CAS RN |
20321-73-7 | |
| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 7-Methoxy-2,2-dimethylchroman-4-one?
A1: 7-Methoxy-2,2-dimethylchroman-4-one serves as a versatile starting material in organic synthesis. Several synthetic routes have been explored, including:
- Acid-catalyzed dehydration: Dehydration of a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol provides a route to 7-methoxy-2,2-dimethylchroman-3-one. The ratio of these isomers can be controlled by adjusting the reducing conditions used in a prior step involving Lead tetra-acetate acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one followed by metal hydride reduction.
Q2: How does the presence of the C-2 methyl groups in 7-Methoxy-2,2-dimethylchroman-4-one influence its reactivity?
A2: The two methyl groups at the C-2 position in 7-Methoxy-2,2-dimethylchroman-4-one significantly affect its reactivity, particularly under basic conditions:
Q3: What are the potential applications of 7-Methoxy-2,2-dimethylchroman-4-one derivatives?
A3: Research suggests that derivatives of 7-Methoxy-2,2-dimethylchroman-4-one, particularly those containing the chromene structure, have potential applications as:
- Insect antifeedants: Studies have shown that 7-Methoxy-2,2-dimethylchroman-4-one itself exhibits some insect antifeedant activity against the peach-potato aphid (Myzus persicae). Interestingly, the introduction of a phenyl substituent at the C-2 position of the chromene ring significantly enhances this activity and prolongs its duration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

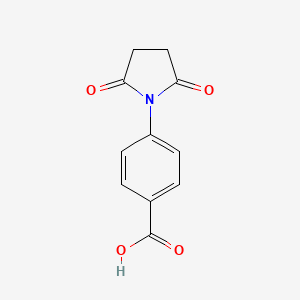
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
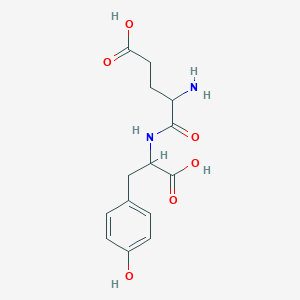
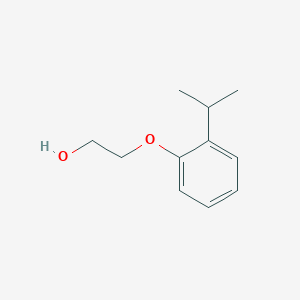
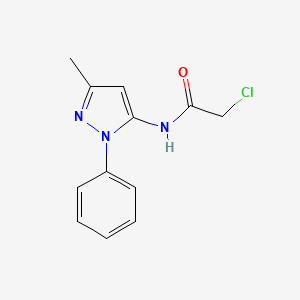
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

